molecular formula C19H17ClFN5OS B3411833 N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921578-84-9

N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3411833
CAS No.: 921578-84-9
M. Wt: 417.9 g/mol
InChI Key: KIVXWEWBSHTGCF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical intracellular signaling node in immunoreceptor pathways. SYK mediates signaling downstream of the B-cell receptor and Fc receptors, making it a high-value target for investigating autoimmune disorders, allergic responses, and hematological cancers. Research indicates that pharmacological inhibition of SYK can modulate aberrant immune cell activation and proliferation. This compound has demonstrated significant research utility in preclinical models of B-cell malignancies, such as diffuse large B-cell lymphoma, where SYK signaling promotes cell survival. Its mechanism involves competitive binding to the ATP-binding pocket of SYK, thereby attenuating downstream phosphorylation of key effectors like BLNK and PLCγ2, which are essential for calcium mobilization and NF-κB activation. Beyond oncology, this SYK inhibitor is a valuable tool compound for dissecting the role of Fc receptor-mediated signaling in inflammatory diseases, including rheumatoid arthritis and immune thrombocytopenia. Recent studies also explore its potential in neurological contexts where microglial activation, driven by SYK, contributes to neuroinflammation. For research use only.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5OS/c20-16-4-2-1-3-13(16)11-22-17(27)12-28-19-24-23-18-25(9-10-26(18)19)15-7-5-14(21)6-8-15/h1-8H,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVXWEWBSHTGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which can be synthesized through a condensation reaction involving appropriate precursors. The subsequent steps involve the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step includes the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (CAS Number: 921578-84-9) is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Structural Overview

The compound features several functional groups:

  • Chlorophenyl Group : Contributes to the compound's lipophilicity and biological activity.
  • Fluorophenyl Group : Enhances metabolic stability and alters pharmacokinetic properties.
  • Imidazo[2,1-c][1,2,4]triazole Moiety : Known for its biological activity and potential as a pharmacophore.

Molecular Formula

The molecular formula of this compound is C19H17ClFN5OSC_{19}H_{17}ClFN_5OS .

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe or inhibitor. The imidazo[2,1-c][1,2,4]triazole moiety is known to interact with various biological targets such as enzymes and receptors. Studies are ongoing to elucidate its mechanism of action and identify specific molecular targets .

Medicine

The therapeutic potential of this compound is being explored in the treatment of various diseases. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties. Further clinical studies are needed to validate these findings and assess safety profiles .

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific properties. Its unique chemical structure can be tailored for use in pharmaceuticals or as a precursor in polymer synthesis .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Trends :

  • Heterocycle Variations : Imidazo-triazole cores (target compound) are less common than simpler triazoles or thiazolo-triazoles, which may alter binding kinetics .
  • Sulfanyl Linker : Critical for maintaining conformational flexibility and sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .

Physicochemical Properties

  • LogP : Estimated 3.5–4.2 for halogenated analogs, indicating moderate lipophilicity suitable for membrane penetration .
  • Solubility : Sulfanyl acetamide derivatives are typically sparingly soluble in water but soluble in DMF or DMSO (used in and ) .
  • Spectroscopic Data : IR peaks for –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and –C–Cl (785 cm⁻¹) align with structural motifs in and .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. Its unique structure combines several functional groups that may interact with biological targets, influencing various cellular pathways.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following chemical formula: C19H17ClFN5OS. The presence of both chlorophenyl and fluorophenyl groups suggests potential activity in modulating receptor interactions and enzyme activities.

PropertyValue
Molecular FormulaC19H17ClFN5OS
CAS Number921578-84-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. The imidazo[2,1-c][1,2,4]triazole moiety is known for its role in modulating biological pathways through receptor activation or inhibition. Studies suggest that this compound may influence the constitutive androstane receptor (CAR) pathway, which plays a crucial role in drug metabolism and detoxification processes in the liver .

Biological Activity and Research Findings

Recent studies have investigated the biological effects of similar compounds featuring imidazole and triazole structures. For instance:

  • Activation of CAR : Compounds with similar structures have shown increased potency in activating CAR over other nuclear receptors like PXR (Pregnane X Receptor). This indicates a potential role for this compound in enhancing hepatic functions related to drug metabolism .
  • Inhibition Studies : Inhibition assays have demonstrated that compounds with triazole moieties can inhibit certain phospholipases involved in lipid metabolism. This suggests that this compound may also affect lipid signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of compounds structurally related to this compound:

  • Study on CAR Activation : A study demonstrated that compounds with imidazole cores exhibited significant activation of CAR in human hepatocytes. These findings suggest that similar compounds could be explored for their efficacy in drug development targeting liver metabolism .
  • Cytotoxicity Assessment : Research has indicated varying cytotoxic effects among related compounds when tested on cell lines. For example, some derivatives showed lower cytotoxicity compared to others while maintaining receptor activation capabilities .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Introduction of the fluorophenyl group via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 2 : Formation of the imidazo-triazole core using cyclization reactions under controlled temperatures (60–100°C) and inert atmospheres .
  • Step 3 : Sulfanyl linkage formation via nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives .
  • Step 4 : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can structural integrity and purity be confirmed?

Key techniques include:

  • NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>98% threshold for biological assays) .

Q. What is the significance of the sulfanyl linkage in this compound?

The sulfanyl (-S-) group enhances stability by reducing oxidative degradation and modulates reactivity for targeted interactions (e.g., hydrogen bonding with cysteine residues in enzymes) . Comparative studies show its replacement with ether (-O-) or methylene (-CH2-) groups reduces bioactivity by 30–50% .

Q. How are intermediates characterized during synthesis?

  • Thin-layer chromatography (TLC) for real-time reaction monitoring .
  • FTIR spectroscopy to track functional groups (e.g., C=O at 1675–1680 cm⁻¹) .
  • Melting point analysis to confirm crystalline intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency by 20–30% .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature control : Lower temperatures (0–5°C) during acetamide formation reduce side-product formation .

Q. What computational methods predict target interactions?

  • Molecular docking (AutoDock Vina) to simulate binding with enzymes like cytochrome P450 or kinases, focusing on π-π stacking (fluorophenyl) and hydrogen bonding (imidazole) .
  • HOMO-LUMO analysis to evaluate electron distribution and reactivity hotspots (e.g., sulfanyl as nucleophilic site) .

Q. How to design SAR studies for this compound?

  • Structural analogs : Synthesize derivatives with substituted phenyl groups (e.g., 4-chloro vs. 4-methoxy) to assess electronic effects .
  • Bioisosteric replacements : Replace the triazole ring with oxadiazole or thiazole to evaluate ring flexibility .
  • Dose-response assays : Use IC50 values to correlate substituent hydrophobicity (logP) with activity .

Q. How to resolve contradictions in biological activity data?

  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .
  • Metabolic stability tests : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro results .

Q. What strategies validate the compound’s mechanism of action?

  • Kinetic studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots .
  • Protein crystallography to resolve 3D binding modes with target proteins .
  • Gene knockout models (e.g., CRISPR-Cas9) to confirm target specificity in cellular assays .

Q. How to assess electronic properties impacting bioactivity?

  • MESP (Molecular Electrostatic Potential) maps identify nucleophilic/electrophilic regions (e.g., fluorophenyl as electron-deficient site) .
  • FTIR and Raman spectroscopy to correlate vibrational modes (e.g., C-F stretch at 1220 cm⁻¹) with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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